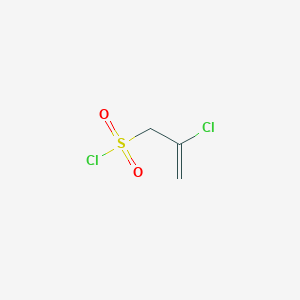

2-Chloroprop-2-ene-1-sulfonyl chloride

Description

Contextualization of Allylic Sulfonyl Halides in Contemporary Chemical Research

Allylic halides are a class of organic compounds characterized by a halogen atom attached to an sp³-hybridized carbon atom that is adjacent to a carbon-carbon double bond. quora.com This structural arrangement confers enhanced reactivity compared to simple alkyl halides, particularly in nucleophilic substitution reactions (both SN1 and SN2 pathways). libretexts.orgyoutube.com The stability of the transition state in SN2 reactions is increased through hyperconjugation with the adjacent π-system, leading to faster reaction rates. libretexts.org

Concurrently, sulfonyl chlorides (R-SO₂Cl) are highly valuable reagents in organic synthesis. magtech.com.cnmolport.com They serve as primary precursors for the synthesis of sulfonamides, sulfonate esters, and sulfones, which are functional groups present in a vast array of pharmaceuticals, agrochemicals, and materials. molport.comsigmaaldrich.com The sulfonyl chloride group is a powerful electrophile, readily reacting with a wide range of nucleophiles such as amines and alcohols. molport.com

Allylic sulfonyl halides, which contain both the reactive allylic halide framework and the electrophilic sulfonyl halide group, represent a unique class of bifunctional reagents. The interplay between these two functional groups provides chemists with versatile tools for constructing complex molecular architectures. Their utility is a subject of ongoing interest in contemporary chemical research, as they can participate in a variety of transformations, including nucleophilic substitutions, cycloadditions, and transition-metal-catalyzed cross-coupling reactions. magtech.com.cnacs.org The strategic placement of the double bond, the halogen, and the sulfonyl chloride moiety allows for sequential and controlled chemical modifications, enabling the efficient synthesis of diverse target molecules.

Significance of the 2-Chloroprop-2-ene-1-sulfonyl chloride Moiety in Synthetic Pathways

The compound this compound is a specific and noteworthy member of the allylic sulfonyl halide family. Its structure contains a sulfonyl chloride group attached to a methylene (B1212753) unit, which is in turn bonded to a carbon atom bearing both a chlorine atom and a double bond. This arrangement makes it a highly reactive and versatile building block in synthetic organic chemistry.

The significance of the this compound moiety lies in its ability to act as a linchpin in the assembly of multifunctional compounds. The electrophilic sulfonyl chloride group can be readily targeted by nucleophiles to form sulfonamides or sulfonate esters, a common strategy in medicinal chemistry. molport.comsigmaaldrich.com Following this, the vinylic chloride and the adjacent double bond offer further sites for chemical manipulation. For instance, chloropropenyl sulfones, derived from this reagent, can undergo dehydrochlorination to yield allenyl sulfones, which are valuable intermediates in their own right. researchgate.net

Furthermore, the compound serves as a key intermediate for producing other important sulfonyl compounds and as a reagent in various chemical transformations. evitachem.com Its structural features allow it to participate in palladium-catalyzed reactions and other complex synthetic sequences, highlighting its role as a powerful tool for introducing the 2-chloroallyl sulfonyl fragment into larger molecules.

Below are tables detailing the key identifiers and computed properties of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 40644-59-5 | biosynth.com |

| Molecular Formula | C₃H₄Cl₂O₂S | biosynth.comuni.lu |

| SMILES | C=C(CS(=O)(=O)Cl)Cl | biosynth.comuni.lu |

| InChI | InChI=1S/C3H4Cl2O2S/c1-3(4)2-8(5,6)7/h1-2H2 | uni.lu |

| InChIKey | QRMCMHTWSHURKV-UHFFFAOYSA-N | uni.lu |

Table 2: Computed Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 175.03 g/mol | biosynth.com |

| Monoisotopic Mass | 173.93091 Da | uni.lu |

Compound Index

Structure

3D Structure

Properties

IUPAC Name |

2-chloroprop-2-ene-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2O2S/c1-3(4)2-8(5,6)7/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMCMHTWSHURKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CS(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40644-59-5 | |

| Record name | 2-chloroprop-2-ene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2 Chloroprop 2 Ene 1 Sulfonyl Chloride

Historical and Contemporary Routes to Allylic Sulfonyl Chlorides

The preparation of sulfonyl chlorides is a fundamental transformation in organic chemistry. Historically, the synthesis of alkanesulfonyl chlorides often involved harsh reagents and conditions. One of the most common early methods was the direct chlorination of sulfonic acids or their corresponding salts using chlorinating agents like phosphoryl chloride or thionyl chloride google.comablesci.com. For instance, sodium allylsulfonate, derived from the reaction of allyl bromide with sodium sulfite, can be treated with phosphoryl chloride at elevated temperatures (120 °C) to yield the parent prop-2-ene-1-sulfonyl chloride ablesci.com. Another classical approach involves the use of chlorosulfuric acid with aromatic compounds, although this is less applicable to aliphatic systems rsc.org.

Contemporary methods have focused on developing milder, more efficient, and environmentally benign protocols. The Sandmeyer-type reaction, traditionally used for aryl sulfonyl chlorides, has been updated using stable sulfur dioxide surrogates, making the process more manageable organic-chemistry.org. This reaction involves diazotization of an amine followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source acs.orgresearchgate.net. Furthermore, modern photocatalytic methods are emerging for the synthesis of sulfonyl chlorides from aryldiazonium salts under mild, visible-light-irradiated conditions, offering high functional group tolerance acs.org. While often applied to aromatic systems, the principles of these modern methods are being extended to more complex aliphatic and allylic substrates.

Synthesis from Chlorinated Propene Precursors

The most direct conceptual route to 2-chloroprop-2-ene-1-sulfonyl chloride involves introducing the sulfonyl chloride moiety onto a pre-chlorinated C3 backbone or chlorinating the parent allylic sulfonyl chloride.

One plausible pathway is the direct chlorination of prop-2-ene-1-sulfonyl chloride. The addition of chlorine across the double bond of an allylic system, followed by elimination, or a direct allylic chlorination can lead to the desired product. While specific literature detailing this exact transformation for prop-2-ene-1-sulfonyl chloride is sparse, the chlorination of alkenes is a fundamental organic reaction organic-chemistry.org. Careful control of reaction conditions would be necessary to favor the desired 2-chloro isomer and avoid polymerization or other side reactions.

Alternatively, synthesis can begin with precursors already containing the chloro-propene structure, such as 2,3-dichloroprop-1-ene. This common starting material is known to react with sulfur-based nucleophiles. For example, its reaction with diphenyl disulfide has been shown to produce 2-chloro-3-(phenylsulfanyl)prop-1-ene, which can be subsequently oxidized to the corresponding sulfone researchgate.net. To obtain the target sulfonyl chloride, a similar strategy could be envisioned, starting with a thiol or a protected thiol equivalent that is later subjected to oxidative chlorination.

Another versatile method involves the use of S-alkyl isothiouronium salts researchgate.netresearchgate.net. An appropriate chlorinated propene halide, such as 2,3-dichloroprop-1-ene, can react with thiourea to form an S-allyl isothiouronium salt. This salt can then be subjected to oxidative chlorosulfonation to yield the final sulfonyl chloride. This approach avoids the handling of malodorous thiols and utilizes readily available starting materials organic-chemistry.orgwikipedia.org.

Oxidative Halogenation Approaches to Sulfonyl Chlorides

Oxidative chlorination is a powerful and widely used contemporary method for converting various sulfur-containing functional groups, such as thiols, disulfides, and their derivatives, into sulfonyl chlorides google.com. These methods are often characterized by mild conditions, high yields, and operational simplicity.

A common precursor for these syntheses is an S-alkyl isothiouronium salt, which can be prepared from an alkyl halide and thiourea organic-chemistry.org. For the synthesis of this compound, one would start with a suitable chlorinated allyl halide. The resulting isothiouronium salt is then treated with an oxidizing agent in the presence of a chloride source. Several effective systems have been developed for this transformation:

N-Chlorosuccinimide (NCS): NCS is a mild and efficient reagent for the oxidative chlorosulfonation of S-alkyl isothiouronium salts. The reaction proceeds in good yields and the water-soluble succinimide byproduct can be easily removed organic-chemistry.orgresearchgate.net.

Sodium Hypochlorite (Bleach): An inexpensive and environmentally friendly approach involves the use of commercial bleach (NaOCl solution). These reactions are typically conducted at low temperatures (e.g., below -5 °C) in a biphasic system with hydrochloric acid to generate the active chlorinating species rsc.orgorganic-chemistry.org.

Sodium Chlorite (NaClO2): This reagent also provides a safe and convenient route for the oxidative chlorosulfonation of S-alkyl isothiourea salts and other sulfur derivatives like thiols and disulfides, affording sulfonyl chlorides in high yields organic-chemistry.org.

tert-Butyl Hypochlorite: This reagent can convert S-alkylisothiourea salts to their corresponding sulfonyl chlorides in good to excellent yields under neutral conditions, which is advantageous for substrates with acid-sensitive functional groups researchgate.net.

The general scheme for this approach starting from an allyl halide is shown below: Step 1: Formation of S-allyl isothiouronium salt CH2=C(Cl)CH2-X + SC(NH2)2 -> [CH2=C(Cl)CH2-S-C(NH2)2]+X- (where X = Cl, Br)

Step 2: Oxidative Chlorination [CH2=C(Cl)CH2-S-C(NH2)2]+X- + [Oxidizing/Chlorinating Agent] -> CH2=C(Cl)CH2-SO2Cl

The table below summarizes various oxidative chlorination reagents for the synthesis of sulfonyl chlorides from sulfur-containing precursors.

| Reagent System | Substrate Type | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| N-Chlorosuccinimide (NCS) | S-Alkyl Isothiouronium Salts | Aqueous or biphasic media | Mild conditions, easy byproduct removal | organic-chemistry.org |

| Sodium Hypochlorite (NaOCl) / HCl | Thiols, S-Alkyl Isothiouronium Salts | CH2Cl2 / H2O, < 0 °C | Inexpensive, environmentally friendly | rsc.org |

| Sodium Chlorite (NaClO2) | S-Alkyl Isothiouronium Salts, Thiols, Disulfides | Acidic conditions | Safe, applicable to various substrates | organic-chemistry.org |

| tert-Butyl Hypochlorite | S-Alkyl Isothiouronium Salts, Thiols | Neutral conditions | Useful for acid-sensitive substrates | researchgate.net |

Optimization of Reaction Conditions and Yields in Synthesis

Optimizing the synthesis of a reactive compound like this compound is critical for maximizing yield, ensuring purity, and maintaining safety. Key parameters that require careful control include temperature, reagent stoichiometry, solvent, and the use of catalysts or inhibitors.

Temperature Control: Many reactions for preparing sulfonyl chlorides, particularly oxidative chlorinations, are highly exothermic. For example, procedures using bleach are performed at temperatures below 0 °C to prevent side reactions and control the decomposition of the oxidizing agent rsc.org. Maintaining a low and stable temperature is crucial to suppress the formation of byproducts and ensure selectivity.

Solvent and Reaction Medium: The choice of solvent can influence reaction rates and selectivity. For oxidative chlorinations, biphasic systems (e.g., dichloromethane (B109758) and water) are often employed to facilitate the reaction between organic substrates and aqueous reagents, as well as to simplify the subsequent workup rsc.org. The pH of the aqueous medium is also critical; acidic conditions are often required to generate the active chlorinating species from hypochlorite or chlorite salts rsc.orggoogle.com.

Stoichiometry and Addition Rate: The precise control of reagent stoichiometry is essential. An excess of the chlorinating or oxidizing agent may be required to drive the reaction to completion, but a large excess can lead to undesired side reactions, such as addition to the double bond. The rate of addition is also important for managing exotherms; slow, dropwise addition of reagents allows for better temperature control throughout the reaction rsc.org.

By carefully tuning these parameters, the synthesis of this compound can be optimized to achieve high yields and purity, which is essential for its application as a synthetic intermediate.

Iii. Chemical Reactivity and Mechanistic Investigations of 2 Chloroprop 2 Ene 1 Sulfonyl Chloride

Reactions Involving the Sulfonyl Chloride Functional Group

The sulfonyl chloride group (-SO₂Cl) is a potent electrophilic site, susceptible to attack by a wide variety of nucleophiles. This reactivity is central to the synthetic utility of 2-chloroprop-2-ene-1-sulfonyl chloride, enabling the formation of sulfonamides, sulfonate esters, and other sulfur-containing derivatives.

The reaction of this compound with nucleophiles such as amines and alcohols proceeds via a nucleophilic substitution mechanism at the sulfur atom. This reaction is fundamental to the synthesis of a broad class of compounds, with the general outcome being the displacement of the chloride ion by the incoming nucleophile.

The reaction with primary and secondary amines, including aliphatic and aromatic amines, readily forms the corresponding sulfonamides. rit.edursc.org These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) generated during the reaction. rsc.org The nucleophilicity of the amine plays a significant role in the reaction rate. rit.edu Similarly, alcohols and phenols react to produce sulfonate esters. A study on the related compound, 2-chloroprop-2-ene-1-sulfonyl fluoride (B91410) (CESF), demonstrated stereoselective addition of various phenols, yielding vinyl sulfonyl fluorides in high yields (45–93%), highlighting the reactivity of this class of compounds. researchgate.net

The general mechanism for the reaction with an amine involves the nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion and subsequent deprotonation by a base to yield the stable sulfonamide.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Reagent/Conditions | Product | Yield (%) | Reference |

| Primary Amine (e.g., Aniline) | Base (e.g., Pyridine), Solvent (e.g., Acetone) | N-phenyl-2-chloroprop-2-ene-1-sulfonamide | Good to Excellent | rit.edursc.org |

| Secondary Amine (e.g., Piperidine) | Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) | 1-((2-chloroprop-2-en-1-yl)sulfonyl)piperidine | Good to Excellent | rit.edu |

| Phenol | Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) | Phenyl 2-chloroprop-2-ene-1-sulfonate | Good to Excellent | |

| Alcohol (e.g., Methanol) | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | Methyl 2-chloroprop-2-ene-1-sulfonate | Good to Excellent |

While less common than nucleophilic substitution, the sulfonyl chloride group can participate in radical reactions. Under specific conditions, such as photolysis or in the presence of a radical initiator, the S-Cl bond can undergo homolytic cleavage to generate a sulfonyl radical. These highly reactive intermediates can then engage in various transformations, including addition to unsaturated systems.

Research in the broader field of sulfonyl chlorides has shown that they can be effective precursors for sulfonyl radicals in atom transfer radical addition (ATRA) reactions. For instance, fluoroalkylsulfonyl chlorides have been used to add fluoroalkyl groups to electron-deficient alkenes under photochemical conditions mediated by copper. researchgate.net Although specific studies detailing the radical transformations of this compound are not extensively documented, its structure suggests potential participation in similar copper-catalyzed or photoredox-catalyzed radical addition reactions.

Reactions Involving the Alkenyl Moieties

The 2-chloroprop-2-ene moiety provides a second site of reactivity within the molecule. The carbon-carbon double bond is susceptible to both electrophilic additions and cycloaddition reactions.

The double bond in this compound can undergo electrophilic addition reactions. The reaction with hydrogen halides (HX), for example, is expected to follow Markovnikov's rule. According to this rule, the electrophilic hydrogen atom adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms.

In the case of this compound, the terminal CH₂ carbon is attacked by the electrophile (e.g., H⁺ from HBr). This leads to the formation of a more stable tertiary carbocation adjacent to the chlorine atom. Subsequent attack by the nucleophile (e.g., Br⁻) on this carbocation would yield the addition product. The electron-withdrawing sulfonyl chloride group is expected to influence the reactivity of the double bond towards electrophiles.

Similarly, the addition of halogens like Br₂ or Cl₂ proceeds via the formation of a cyclic halonium ion intermediate, followed by anti-attack of the halide ion. This results in the formation of a vicinal dihalide.

Table 2: Predicted Products of Electrophilic Addition to this compound

| Reagent | Intermediate | Product | Regioselectivity |

| HBr | Tertiary Carbocation | 1-bromo-2,2-dichloro-propane-1-sulfonyl chloride | Markovnikov |

| Cl₂ | Cyclic Chloronium Ion | 1,2,2-trichloro-propane-1-sulfonyl chloride | N/A |

The activated double bond in this compound suggests its potential to act as a dienophile in Diels-Alder reactions or as a partner in other cycloaddition processes like [3+2] dipolar cycloadditions. The electron-withdrawing nature of the adjacent sulfonyl chloride and chlorine atom enhances the electrophilicity of the double bond, making it a potentially good substrate for reactions with electron-rich dienes.

While specific examples of this compound participating in cycloaddition reactions are not readily found in the literature, related compounds offer insights. For instance, various activated alkenes are known to undergo [3+2] cycloadditions with 1,3-dipoles such as azomethine ylides or nitrones to form five-membered heterocyclic rings. The reactivity profile of this compound makes it a plausible candidate for such transformations, which would lead to the synthesis of complex heterocyclic sulfonamides or sulfonate esters.

Comparative Reactivity Studies with Related Sulfonyl Halides

The reactivity of this compound can be contextualized by comparing it with other sulfonyl halides, such as the saturated analogue methanesulfonyl chloride or the aromatic p-toluenesulfonyl chloride.

The presence of the allylic and vinylic chlorine atoms in this compound introduces additional reactivity pathways not available to simple alkanesulfonyl or arenesulfonyl chlorides. The allylic nature of the sulfonyl chloride group may influence its S-Cl bond strength and susceptibility to nucleophilic attack compared to non-allylic counterparts. Allyl chlorides are known to be more reactive in Sₙ1 reactions due to the formation of a resonance-stabilized allylic carbocation. While the substitution at the sulfur atom does not directly proceed via a carbocation, the electronic effects of the allyl group can still play a role.

In comparison to methanesulfonyl chloride, which is a standard reagent for mesylation, this compound offers the potential for post-sulfonylation modification of the alkenyl chloride moiety. Hydrolysis rates of sulfonyl chlorides are also a key measure of their reactivity. Allylic sulfonyl chlorides are generally expected to hydrolyze more readily than simple alkyl sulfonyl chlorides due to the electronic effects of the double bond.

Differentiation from 2-Chloroprop-2-ene-1-sulfonyl fluoride (CESF) Reactivity

The reactivity of this compound differs significantly from its fluoride analog, 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF), primarily due to the nature of the halogen atom bonded to the sulfonyl group. nih.gov Sulfonyl chlorides are generally more electrophilic and reactive than their corresponding sulfonyl fluorides. enamine.net

Sulfonyl fluorides, including CESF, are noted for their unique stability-to-reactivity profile. nih.gov They are more resistant to hydrolysis and thermolysis compared to sulfonyl chlorides. nih.gov For instance, while a sulfonyl chloride may decompose rapidly in the presence of water, the analogous sulfonyl fluoride exhibits robust thermodynamic stability. nih.gov This enhanced stability has led to the prominence of sulfonyl fluorides in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of reactions known for their reliability and specificity in forming covalent bonds under mild conditions.

In contrast, the higher reactivity of the sulfonyl chloride group in this compound makes it a more traditional sulfonating agent, readily reacting with a wide array of nucleophiles such as alcohols and amines to form sulfonate esters and sulfonamides, respectively. wikipedia.org The reactivity of CESF can be harnessed differently; for example, it has been used in the stereoselective addition of phenols to generate novel vinyl sulfonyl fluorides, proceeding through a reactive propa-1,2-diene-1-sulfonyl fluoride intermediate. researchgate.net

Table 1: Comparative Reactivity of this compound and CESF

| Property | This compound | 2-Chloroprop-2-ene-1-sulfonyl fluoride (CESF) |

| Electrophilicity | Higher | Lower |

| General Reactivity | More reactive, less stable nih.govenamine.net | Less reactive, more stable nih.govenamine.net |

| Stability to Hydrolysis | Susceptible to rapid decomposition nih.gov | Resistant to hydrolysis nih.gov |

| Thermal Stability | Less stable | More thermally robust nih.gov |

| Primary Applications | General sulfonylation reactions wikipedia.org | SuFEx click chemistry, bioconjugation researchgate.net |

Influence of Halogen Identity on Reaction Pathways and Selectivity

The identity of the halogen atom (chlorine vs. fluorine) on the sulfonyl group is a primary determinant of the reaction pathway and selectivity of these compounds. The stability of sulfonyl halides decreases in the order: fluorides > chlorides > bromides > iodides. wikipedia.org This trend is rooted in the strength of the sulfur-halogen bond. The S-F bond is significantly stronger than the S-Cl bond, making the fluoride a poorer leaving group compared to the chloride. nih.gov

This difference in leaving group ability directly translates to the observed reactivity. The weaker S-Cl bond makes this compound more susceptible to nucleophilic substitution than CESF. nih.gov Consequently, sulfonyl chlorides react readily with a broader range of nucleophiles under milder conditions. wikipedia.org

Conversely, the lower reactivity of sulfonyl fluorides allows for greater selectivity. nih.govenamine.net They can be employed in complex chemical environments where the more reactive sulfonyl chlorides would lead to non-specific reactions. This "tunable" reactivity has made sulfonyl fluorides valuable tools in chemical biology for selectively labeling proteins at specific amino acid residues like serine, threonine, and tyrosine. enamine.netenamine.net The chloride's high reactivity would be unsuitable for such precise applications.

Table 2: Influence of Halogen on Sulfonyl Halide Properties

| Feature | Sulfonyl Chloride (-SO₂Cl) | Sulfonyl Fluoride (-SO₂F) |

| S-X Bond Strength | Weaker | Stronger nih.gov |

| Leaving Group Ability | Good | Poor |

| Reactivity towards Nucleophiles | High | Moderate to Low, Selective nih.govenamine.net |

| Reaction Selectivity | Lower | Higher nih.gov |

| Primary Reaction Type | Nucleophilic Substitution | Controlled Nucleophilic Substitution (e.g., SuFEx) |

Elucidation of Reaction Mechanisms

Mechanistic studies, particularly on analogous arenesulfonyl halides, have revealed fundamental differences in how sulfonyl chlorides and sulfonyl fluorides react with nucleophiles. nih.govmdpi.com These differences are a direct consequence of the halogen's identity.

Nucleophilic substitution at the sulfonyl chloride center is generally understood to proceed through a concerted, synchronous S_N2-like mechanism. nih.govmdpi.com Theoretical and experimental studies, such as chloride-chloride exchange reactions in arenesulfonyl chlorides, indicate the reaction proceeds via a single trigonal bipyramidal transition state without the formation of a stable intermediate. nih.govmdpi.commdpi.com

In stark contrast, the corresponding reaction for sulfonyl fluorides, such as fluoride exchange, follows a stepwise addition-elimination (A-E) mechanism. nih.govresearchgate.net In this pathway, the nucleophile first attacks the sulfur atom to form a pentacoordinate, hypervalent sulfurane intermediate (an addition step). This intermediate then expels the leaving group (the fluoride ion) in a subsequent elimination step to yield the final product. nih.govmdpi.com The ability of the highly electronegative fluorine atoms to stabilize this intermediate makes the A-E pathway favorable for sulfonyl fluorides, whereas it is not observed for sulfonyl chlorides. researchgate.net The choice between these mechanisms is highly dependent on the substrate, nucleophile, and solvent conditions. mdpi.com

Table 3: Mechanistic Differences in Nucleophilic Substitution

| Mechanism Feature | Sulfonyl Chlorides (e.g., this compound) | Sulfonyl Fluorides (e.g., CESF) |

| Reaction Pathway | Concerted S_N2-like nih.govmdpi.com | Stepwise Addition-Elimination (A-E) nih.govresearchgate.net |

| Intermediate | No stable intermediate formed mdpi.com | Pentacoordinate sulfurane intermediate formed nih.govmdpi.com |

| Transition State | Single trigonal bipyramidal transition state mdpi.com | Two transition states flanking the intermediate |

| Governing Factor | Good leaving group ability of chloride | Stabilization of the intermediate by fluorine researchgate.net |

Iv. Derivatization and Functionalization Strategies Employing 2 Chloroprop 2 Ene 1 Sulfonyl Chloride

Conversion to Other Sulfonyl Halides, Esters, and Amides

The sulfonyl chloride group is a highly reactive functional group that can be readily converted into other related functionalities, such as sulfonyl fluorides, sulfonates, and sulfonamides, through nucleophilic substitution. smolecule.com

2-Chloroprop-2-ene-1-sulfonyl fluoride (B91410) (CESF) is a valuable derivative of 2-chloroprop-2-ene-1-sulfonyl chloride. The conversion is typically achieved through a halide exchange reaction. While specific conditions for the direct conversion of this compound are not detailed in the provided literature, general methods for synthesizing sulfonyl fluorides from sulfonyl chlorides are well-established. These methods often involve the reaction of the sulfonyl chloride with a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂), sometimes in the presence of a phase-transfer catalyst. nih.govnih.gov A simple and mild procedure involves a direct chloride/fluoride exchange using KF in a water/acetone biphasic mixture, which has been shown to be effective for a wide range of sulfonyl chlorides, providing high yields (84-100%). nih.gov Another approach involves using Pyry-BF₄ and MgCl₂ to convert a sulfonamide (which can be derived from the sulfonyl chloride) into the corresponding sulfonyl fluoride. d-nb.info

CESF is noted for its utility in SuFEx (Sulfur Fluoride Exchange) click chemistry and as a precursor in the synthesis of enaminyl sulfonyl fluorides and in stereoselective additions with phenols. rsc.org

The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it susceptible to attack by nucleophiles like alcohols and amines to yield the corresponding sulfonates and sulfonamides. smolecule.com

The general synthesis of sulfonamides from sulfonyl chlorides involves reacting the sulfonyl chloride with a primary or secondary amine. ekb.egsigmaaldrich.com This reaction is often carried out in the presence of a base, such as triethylamine (B128534) (TEA) or pyridine, to neutralize the hydrochloric acid byproduct. ekb.eg Solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used. ekb.egnih.gov For instance, N-phenylbenzene sulfonamide can be prepared by reacting aniline (B41778) and benzenesulfonyl chloride in diethyl ether at 0°C. ekb.eg Similarly, N-silylamines can react with sulfonyl chlorides in refluxing acetonitrile (B52724) to produce sulfonamides in high yields. nih.gov

Sulfonate esters are formed through the reaction of the sulfonyl chloride with an alcohol. This reaction, analogous to sulfonamide formation, typically requires a base to scavenge the HCl produced. The resulting sulfonates are stable and useful functional groups in organic synthesis.

| Product Class | Nucleophile | General Reaction Conditions |

| Sulfonyl Fluoride | Fluoride source (e.g., KF) | Biphasic mixture (water/acetone), Phase-transfer catalysis nih.govnih.gov |

| Sulfonate Ester | Alcohol (R-OH) | Presence of a base (e.g., pyridine), organic solvent |

| Sulfonamide | Amine (R-NH₂) | Presence of a base (e.g., TEA), organic solvent (e.g., DCM) ekb.egsigmaaldrich.com |

Formation of Sulfur-Containing Heterocyclic Systems

The reactivity of this compound and its derivatives can be harnessed to construct sulfur-containing heterocyclic compounds.

Visible-light-induced cascade reactions represent a modern approach to forming complex cyclic molecules. A regioselective cascade sulfonylation-cyclization of 1,5-dienes with sulfonyl chlorides has been developed. researchgate.net This process, which proceeds via an intermolecular radical addition followed by cyclization, provides an efficient route to various monosulfonylated pyrrolin-2-ones under mild, room-temperature conditions. researchgate.net While the specific application with this compound is not explicitly detailed, its structure is amenable to such radical-mediated cyclization pathways, offering a potential route to novel, functionalized sulfur-containing heterocycles. researchgate.net

Construction of Functionalized Alkenyl Sulfones and Derivatives

A key strategy involves reactions at the sulfonyl chloride moiety to form sulfones, which retain the reactive chloroalkene group for further transformations. A green approach for synthesizing 2-chloroprop-2-en-1-yl sulfones in yields of 47–94% has been developed. researchgate.net These resulting chloropropenyl sulfones are versatile intermediates. researchgate.net

A significant derivatization of these sulfones is dehydrochlorination. When treated with a base, 2-chloroprop-2-en-1-yl sulfones readily undergo elimination of HCl to produce stable allenyl sulfones. researchgate.net This transformation provides access to a unique class of cumulenic compounds with applications in further synthetic elaborations. Another reaction is the alkaline hydrolysis of chloropropenyl sulfones, which yields acetonyl sulfones. researchgate.net

| Starting Material | Reagent/Condition | Product |

| 2-Chloroprop-2-en-1-yl sulfone | Base (e.g., KOH) | Allenyl sulfone researchgate.net |

| 2-Chloroprop-2-en-1-yl sulfone | Alkaline Hydrolysis | Acetonyl sulfone researchgate.net |

Synthesis of Enaminyl Sulfonyl Derivatives

The synthesis of enaminyl sulfonyl derivatives has been achieved through the reaction of 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF), a direct derivative of the title compound. A simple and efficient protocol involves reacting CESF with various amines to afford highly functionalized enaminyl sulfonyl fluorides in good to excellent yields (68–96%). rsc.org This transformation is characterized by its broad substrate scope, high atom economy, and excellent stereoselectivity. rsc.org

The proposed mechanism suggests that in the presence of a base like diisopropylethylamine (DIPEA), CESF undergoes β-elimination to form a reactive allene (B1206475) intermediate, propa-1,2-diene-1-sulfonyl fluoride. rsc.org The amine then acts as a nucleophile, attacking the β-position of this electron-deficient allene in a Michael-type addition to yield the enaminyl sulfonyl fluoride product. rsc.org

V. Advanced Spectroscopic Techniques for Structural Elucidation of 2 Chloroprop 2 Ene 1 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is fundamental in defining the molecular structure of 2-Chloroprop-2-ene-1-sulfonyl chloride by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

While specific experimental spectra for this compound are not widely published, the expected ¹H NMR spectrum can be predicted based on its structure. The molecule contains two distinct sets of protons in different chemical environments: the protons on the methylene (B1212753) (-CH₂-) group and the two protons on the terminal carbon of the double bond (=CH₂).

The methylene protons are adjacent to the electron-withdrawing sulfonyl chloride group, which would shift their resonance downfield. The two vinylic protons are non-equivalent; one is cis and the other is trans to the chlorine-bearing carbon, and they would appear as distinct signals, likely doublets, due to geminal coupling. General chemical shift ranges for vinyl chloride protons are noted to be between δ 5.5 and 6.5 ppm.

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| -CH₂(SO₂Cl) | ~4.0 - 4.5 | Singlet (or narrow multiplet) | Allylic protons shifted downfield by the adjacent sulfonyl chloride group. |

| C=CH₂ (vinylic) | ~5.5 - 6.5 | Two separate multiplets | Represents the two non-equivalent protons on the terminal alkene carbon. Their distinct signals arise from their different spatial relationships to the chlorine atom. |

The ¹³C NMR spectrum provides a direct map of the carbon skeleton. For this compound, three distinct signals are expected, corresponding to the three carbon atoms in the molecule.

Methylene Carbon (-CH₂-): This carbon, directly attached to the sulfonyl chloride group, would appear significantly downfield.

Quaternary Alkene Carbon (>C=): The carbon atom bonded to both the chlorine and the methylene group.

Terminal Alkene Carbon (=CH₂): The carbon at the end of the double bond.

The spectrum of the related compound 2-chloropropene (B1346963) shows the sp² carbons at distinct chemical shifts, which helps in predicting the spectrum for the target molecule. chemicalbook.com

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -CH₂(SO₂Cl) | ~60 - 70 | The sulfonyl group causes a significant downfield shift. |

| =C(Cl)- | ~135 - 145 | Quaternary carbon of the alkene, shifted downfield by the electronegative chlorine atom. |

| =CH₂ | ~120 - 130 | Terminal alkene carbon. |

Should the sulfonyl chloride group of this compound be converted to a sulfonyl fluoride (B91410) (-SO₂F), ¹⁹F NMR spectroscopy would become an invaluable tool for characterization. Fluorine-19 has a natural abundance of 100% and a high sensitivity for NMR detection. uni.lu This technique is highly sensitive to the electronic environment around the fluorine atom, providing a single, sharp signal for the -SO₂F group in a well-defined chemical shift region, typically around +60 to +70 ppm relative to an external CFCl₃ standard. uni.lu This makes ¹⁹F NMR an unambiguous method for confirming the successful synthesis of such derivatives.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (molecular formula C₃H₄Cl₂O₂S), the monoisotopic mass is 173.93 Da. uni.lu

A key feature in the mass spectrum would be the isotopic signature of chlorine. The presence of two chlorine atoms will result in a characteristic cluster of peaks for the molecular ion ([M]⁺) and its fragments. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, exist in an approximate 3:1 ratio. For a molecule with two chlorine atoms, this leads to three peaks in the molecular ion cluster:

[M]⁺: Containing two ³⁵Cl atoms.

[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: Containing two ³⁷Cl atoms.

The expected intensity ratio for these peaks would be approximately 9:6:1. Fragmentation would likely proceed through the loss of a chlorine radical (·Cl) from the sulfonyl group or the entire ·SO₂Cl group.

Predicted Mass Spectrometry Data for this compound

| Adduct / Fragment | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | 174 | Molecular ion peak corresponding to the [C₃H₄³⁵Cl₂O₂S]⁺ species. |

| [M+H]⁺ | 174.93819 | Predicted m/z for the protonated molecule. uni.lu |

| [M+Na]⁺ | 196.92013 | Predicted m/z for the sodium adduct. uni.lu |

| [M-H]⁻ | 172.92363 | Predicted m/z for the deprotonated molecule. uni.lu |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing a fingerprint of the functional groups present. For this compound, several characteristic absorption bands are expected. The most prominent would be the strong, asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O). These are typically observed around 1370 cm⁻¹ and 1180 cm⁻¹, respectively. Other key vibrations include the C=C stretch of the alkene, the C-Cl stretch, and the S-Cl stretch.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkene (C=C) | Stretching | ~1640 - 1680 | Medium |

| Sulfonyl (S=O) | Asymmetric Stretching | ~1370 - 1390 | Strong |

| Sulfonyl (S=O) | Symmetric Stretching | ~1170 - 1190 | Strong |

| C-Cl | Stretching | ~600 - 800 | Medium-Strong |

| S-Cl | Stretching | ~400 - 600 | Medium |

X-ray Crystallography for Solid-State Molecular Structure (if applicable to derivatives)

While this compound itself is a liquid, X-ray crystallography would be the definitive technique for elucidating the three-dimensional structure of any solid, crystalline derivatives. This method involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern allows for the calculation of the precise positions of each atom in the crystal lattice, providing unambiguous data on bond lengths, bond angles, and stereochemistry. Should a crystalline sulfonamide or other solid derivative be synthesized from the parent compound, X-ray crystallography could confirm its molecular geometry and intermolecular interactions in the solid state. Currently, no public crystal structure data for such derivatives appear to be available.

Vi. Computational Chemistry and Theoretical Studies on 2 Chloroprop 2 Ene 1 Sulfonyl Chloride

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the distribution of electrons within a molecule and predicting its reactivity. For molecules containing the allyl sulfonyl moiety, DFT calculations have been successfully used to correlate molecular structure with observed chemical behavior.

Theoretical studies on analogous allyl sulfonamides have shown that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key determinants of reactivity. scielo.br In these systems, both HOMO and LUMO are often characterized as antibonding orbitals. scielo.br For 2-chloroprop-2-ene-1-sulfonyl chloride, it can be postulated that the HOMO would have significant contributions from the p-orbitals of the C=C double bond and potentially the lone pairs on the chlorine and oxygen atoms. The LUMO is likely to be centered on the sulfonyl chloride group, specifically the σ* orbital of the S-Cl bond, making the sulfur atom a primary electrophilic site.

To provide a more quantitative insight, predicted computational data for this compound from publicly available databases can be summarized. These values, while not from dedicated research studies, offer a baseline for its physicochemical properties.

Table 1: Predicted Physicochemical and Electronic Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C₃H₄Cl₂O₂S | PubChem uni.lu |

| Molecular Weight | 175.03 g/mol | Biosynth nih.gov |

| Monoisotopic Mass | 173.93091 Da | PubChem uni.lu |

| XlogP (predicted) | 1.4 | PubChem uni.lu |

| InChIKey | QRMCMHTWSHURKV-UHFFFAOYSA-N | PubChem uni.lu |

| SMILES | C=C(CS(=O)(=O)Cl)Cl | PubChem uni.lu |

This table presents computationally predicted data and identifiers for this compound.

Molecular Dynamics Simulations of Compound Behavior

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions. While specific MD simulations for this compound are not available, we can extrapolate potential behaviors from studies on similar sulfonyl compounds and the fundamental principles of molecular interactions.

In a condensed phase, intermolecular interactions would play a crucial role in the bulk properties of the substance. Based on the functional groups present, the following interactions could be anticipated and studied via MD:

Dipole-Dipole Interactions: The highly polar sulfonyl chloride group would lead to strong dipole-dipole interactions between molecules.

Halogen Bonding: The chlorine atom on the sulfonyl group could potentially act as a halogen bond donor, interacting with nucleophilic sites on adjacent molecules.

Computational studies on related aromatic sulfonyl chlorides have highlighted the importance of interactions involving the sulfonyl group and halogen substituents in their crystal packing. nih.gov Similar interactions would be expected to govern the solid-state structure of this compound.

Table 2: Predicted Collision Cross Section (CCS) Data for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 174.93819 | 125.8 |

| [M+Na]⁺ | 196.92013 | 135.9 |

| [M-H]⁻ | 172.92363 | 126.9 |

This table, with data sourced from PubChem, shows predicted collision cross-section values, which are related to the molecule's shape and size and are relevant for ion mobility mass spectrometry, a technique that can be complemented by MD simulations. uni.lu

Mechanistic Pathway Modeling and Transition State Analysis

Modeling of mechanistic pathways and the analysis of transition states are critical for understanding the chemical reactions that a compound can undergo. For this compound, several reaction types could be computationally investigated.

One key reaction is nucleophilic substitution at the sulfonyl sulfur atom. Theoretical studies on the reactions of sulfonyl chlorides with nucleophiles often indicate a concerted Sₙ2-like mechanism. The energy barrier for this reaction would be influenced by the nature of the nucleophile and the solvent.

Another important potential reaction is dehydrochlorination. The presence of a chlorine atom on the double bond and allylic protons could facilitate elimination reactions under basic conditions to form an allenyl sulfonyl chloride or other rearranged products. Computational modeling could elucidate the preferred pathway by comparing the activation energies for different possible transition states.

Furthermore, reactions involving the double bond, such as electrophilic additions, could also be modeled. The electronic influence of both the sulfonyl chloride group and the vinylic chlorine atom would be critical in determining the regioselectivity and stereoselectivity of such reactions. Theoretical calculations on related systems have been used to understand the factors controlling the stereospecificity of reactions involving allyl sulfonamides. scielo.br

By calculating the energies of reactants, products, and transition states, computational chemistry can provide a detailed picture of the reaction landscape for this compound, guiding synthetic efforts and explaining observed reactivity.

Vii. Applications of 2 Chloroprop 2 Ene 1 Sulfonyl Chloride in Organic Synthesis and Materials Science

Utilization as a Reagent in Carbon-Carbon Bond Forming Reactions

The presence of a vinyl chloride group within the structure of 2-chloroprop-2-ene-1-sulfonyl chloride opens avenues for its participation in various palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon bonds. While specific literature detailing the direct use of this compound in these reactions is not abundant, the reactivity of similar sulfonyl chlorides and vinyl halides provides a strong basis for its potential applications.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are powerful methods for forming C-C bonds. Generally, sulfonyl chlorides can undergo desulfinylative cross-coupling with boronic acids in Suzuki-Miyaura reactions. This suggests that this compound could react with various boronic acids to introduce the 2-chloroallyl group to an aromatic or vinyl substrate.

Similarly, the vinyl chloride moiety is a known substrate for Heck reactions, where it can be coupled with alkenes to form new, more complex olefinic structures. The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, has been successfully applied to a variety of sulfonyl chlorides. google.comsigmaaldrich.com The reaction of this compound in such a transformation would likely lead to the formation of substituted dienes, which are valuable intermediates in organic synthesis.

Furthermore, the Sonogashira coupling, which involves the reaction of a terminal alkyne with a vinyl or aryl halide, represents another potential application. uni.lubio-rad.com The vinyl chloride group of this compound could be coupled with various alkynes to generate enyne-sulfonamides or related structures, which are precursors to a wide array of complex molecules.

Role as a Versatile Building Block for Complex Organic Architectures

The dual reactivity of this compound makes it an exceptionally versatile building block for the synthesis of complex organic molecules, particularly heterocyclic compounds. researchgate.net The sulfonyl chloride group readily reacts with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form stable sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity allows for the introduction of the 2-chloro-2-propenyl group into various molecular scaffolds.

A significant application of this compound lies in the synthesis of its derivatives, 2-chloroprop-2-en-1-yl sulfones. researchgate.net These sulfones can be synthesized in good yields and their molecular and crystal structures have been determined by X-ray analysis. researchgate.net These sulfones are valuable intermediates themselves, as they can undergo further transformations. For instance, they readily undergo dehydrochlorination to yield stable allenyl sulfones, which are important precursors for various cyclic and acyclic compounds. researchgate.net Additionally, alkaline hydrolysis of these sulfones produces the corresponding acetonyl sulfones. researchgate.net

The chloroalkene moiety also offers a handle for further functionalization, including cycloaddition reactions. While specific examples with this compound are not extensively documented, related compounds demonstrate the potential for [4+2] and [3+2] cycloadditions, leading to the formation of six- and five-membered rings, respectively. This capability allows for the rapid construction of complex polycyclic systems.

The heterocyclization of related compounds, such as bis(2-chloroprop-2-en-1-yl)sulfide, in the presence of hydrazine (B178648) hydrate (B1144303) and a base, leads to the formation of thiophene (B33073) and pyrrole (B145914) derivatives. researchgate.net This suggests that this compound and its derivatives could serve as precursors for a variety of sulfur and nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and other biologically active molecules.

Contribution to Polymer Chemistry and Functional Materials Development

The unique chemical structure of this compound lends itself to applications in polymer chemistry and the development of functional materials. The vinyl group can participate in polymerization reactions, while the sulfonyl chloride group provides a site for post-polymerization modification, allowing for the creation of polymers with tailored properties.

Although direct polymerization studies of this compound are not widely reported, the polymerization of related vinyl sulfonyl compounds is known. For instance, vinyl sulfonyl chloride can undergo radical polymerization. This suggests that this compound could be used as a monomer or comonomer in radical polymerization to produce polymers with pendant sulfonyl chloride groups. These reactive polymers could then be functionalized with various nucleophiles to introduce specific functionalities, such as ion-exchange capabilities, catalytic sites, or biocompatible moieties.

The development of conductive polymers is an active area of research, and while there is no direct evidence of this compound being used for this purpose, its structure contains elements that could be relevant. nih.govmdpi.comiarjset.comresearchgate.netresearchgate.net The synthesis of conductive polymers often involves the polymerization of monomers that can support a conjugated backbone. While the propenyl group in this compound is not inherently conjugated, it could potentially be incorporated into polymer backbones that are later modified to induce conductivity.

Furthermore, the sulfonyl chloride group can be used to graft the molecule onto surfaces, leading to the development of functional materials with modified surface properties. mdpi.commdpi.com For example, it could be used to modify the surface of inorganic materials to improve their compatibility with organic matrices or to introduce specific binding sites for sensors or catalytic applications. The preparation of ion-exchange resins often involves the introduction of sulfonic acid groups onto a polymer backbone. bio-rad.comgoogle.com Polymers derived from this compound could be hydrolyzed to the corresponding sulfonic acids, thus creating cation-exchange resins. google.com

Development of Supported Reagents and Solid-Phase Synthesis

The reactivity of the sulfonyl chloride group makes this compound a candidate for immobilization on solid supports, leading to the development of supported reagents and applications in solid-phase synthesis. Solid-supported reagents offer several advantages, including simplified purification of products and the potential for recycling the reagent.

Sulfonyl chlorides are widely used in combinatorial chemistry and for the synthesis of compound libraries due to the reliable formation of sulfonamides. enamine.net this compound could be attached to a solid support, such as a Merrifield resin, through its vinyl group or by reaction of the sulfonyl chloride with a functionalized resin. researchgate.netnih.govsigmaaldrich.comsigmaaldrich.com Merrifield resins, which are chloromethylated polystyrene beads, are commonly used in solid-phase peptide synthesis and could be functionalized with nucleophiles that subsequently react with this compound.

Once immobilized, the supported reagent could be used to react with a variety of substrates in solution. For example, a resin-bound this compound could be used to synthesize a library of sulfonamides by reacting it with a diverse set of amines. After the reaction, the resin can be filtered off, leaving the pure sulfonamide product in solution. This approach streamlines the synthesis process and is amenable to automation. While specific research on the solid-phase synthesis applications of this compound is limited, the general principles of solid-phase organic synthesis strongly support its potential in this area.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-chloroprop-2-ene-1-sulfonyl chloride in laboratory settings?

- Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. In case of spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with water to prevent decomposition into toxic gases (e.g., HCl, SO₂) .

Q. Which analytical techniques are recommended for verifying the purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via characteristic peaks (e.g., vinyl chloride protons at δ 5.5–6.5 ppm).

- Infrared Spectroscopy (IR) : Identify sulfonyl chloride groups (S=O stretch at ~1370 cm⁻¹ and 1180 cm⁻¹).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Assess purity and detect volatile impurities.

Cross-validate results with elemental analysis for chlorine and sulfur content .

Q. How should this compound be stored to minimize degradation?

- Methodological Answer : Store in amber glass bottles under an inert atmosphere (argon or nitrogen) at –20°C. Use desiccants (e.g., molecular sieves) to prevent moisture ingress. Regularly monitor for discoloration or gas evolution, which indicate decomposition .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer :

- Temperature : Conduct trials at 0–25°C to balance reaction rate and side-product formation.

- Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to stabilize intermediates.

- Catalysis : Explore Lewis acids (e.g., AlCl₃) to enhance electrophilic reactivity.

Monitor progress via thin-layer chromatography (TLC) and isolate products via flash chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What strategies resolve discrepancies in spectroscopic data during characterization of novel derivatives?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry.

- Computational Validation : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra.

Replicate experiments under controlled conditions to rule out environmental variability .

Q. How to design a kinetic study for assessing the hydrolysis rate of this compound at different pH levels?

- Methodological Answer :

- Experimental Setup : Prepare buffered solutions (pH 2–12) and maintain constant temperature (25°C).

- Monitoring : Use UV-Vis spectroscopy to track absorbance changes (λ = 260 nm for sulfonate formation).

- Data Analysis : Apply pseudo-first-order kinetics models.

Include controls (e.g., anhydrous conditions) to isolate pH effects. Correlate rate constants with pH to identify reactive intermediates .

Q. What approaches mitigate decomposition during long-term storage or high-temperature reactions?

- Methodological Answer :

- Stabilizers : Add radical inhibitors (e.g., BHT) to prevent autoxidation.

- Inert Atmosphere : Use Schlenk lines for moisture-sensitive reactions.

- Decomposition Analysis : Perform thermogravimetric analysis (TGA) to identify safe temperature thresholds.

Characterize decomposition products via GC-MS to adjust storage protocols .

Data Contradiction and Reproducibility

Q. How to address conflicting toxicity data in literature for this compound?

- Methodological Answer :

- Study Comparison : Evaluate exposure routes (dermal vs. inhalation) and concentrations used in conflicting studies.

- In Vitro Assays : Perform cytotoxicity tests (e.g., MTT assay on HEK293 cells) under standardized conditions.

- Regulatory Cross-Check : Align findings with updated GHS classifications (e.g., EC No 1272/2008) .

Q. Ensuring reproducibility in polymerization studies using this compound as a monomer?

- Methodological Answer :

- Stoichiometric Control : Use precise syringe pumps for monomer addition.

- Oxygen-Free Conditions : Purge reaction vessels with nitrogen and employ freeze-pump-thaw cycles.

- Post-Polymerization Analysis : Characterize molecular weight distribution via gel permeation chromatography (GPC) and thermal stability via differential scanning calorimetry (DSC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.